4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO5S2/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROZIXXZZYDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the fluorophenyl moiety.
Coupling Reaction: The coupling of the furan-2-yl group with the sulfonylated intermediate.
Final Assembly: The final step involves the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide. For example, several derivatives exhibit significant inhibition of inflammatory cytokines and edema, suggesting a strong potential for treating conditions like arthritis and other inflammatory diseases.
- Case Study : A study reported that related compounds demonstrated up to 96% edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
Anticancer Properties
Sulfonamide derivatives have shown promise in cancer therapy, particularly as inhibitors of carbonic anhydrase, an enzyme often overexpressed in tumors. The incorporation of specific substituents, such as the fluorophenyl group in this compound, can enhance selectivity and potency against cancer cells.
- Research Findings : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
Antiviral Activity
Emerging research suggests that sulfonamides may possess antiviral properties. Compounds structurally related to this compound have been tested against viral infections, showing promising results in inhibiting viral replication.
- Evidence : A comprehensive review indicated that certain sulfonamide derivatives exhibit significant antiviral activity at nanomolar concentrations .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that incorporate sulfonation and bromination processes. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for inflammation and tumor growth.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available furan derivatives and fluorophenylsulfonamides.
- Reagents Used : Common reagents include sulfur trioxide (SO₃), bromine (Br₂), and various bases for facilitating nucleophilic substitutions.
- Yield and Purification : Typical yields range from 30% to 80%, depending on the specific synthetic route employed.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and furan groups are often involved in key interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs are summarized below:
Substituent Effects on Aromatic Rings
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) :
- Replaces the 4-fluorophenyl and furan-ethyl groups with a nitro-substituted phenyl ring.
- Exhibits stronger electron-withdrawing effects due to the nitro group, leading to higher crystallinity and distinct Hirshfeld surface interactions compared to halogenated analogs.
- Melting point: ~210–215°C (vs. unmeasured for the target compound).
- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (2) : Substitutes bromine with fluorine, reducing molecular weight (MW = 294.25 g/mol vs. ~450–500 g/mol for the target compound).
Heterocyclic Modifications
- 4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide : Shares the bromobenzenesulfonamide core and furan group but lacks the 4-fluorophenyl sulfonyl-ethyl side chain. The ethoxy group at the 3-position increases hydrophobicity (logP ≈ 3.2) compared to the target compound’s polar sulfonyl group. Melting point: Not reported, but similar derivatives in show ranges of 132–230°C depending on substituents .
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide :
- Replaces furan with thiophene and incorporates an oxazole ring.
- Thiophene’s higher electron-rich nature may enhance π-π stacking interactions compared to furan.
- Bioactivity: Thiophene-containing analogs show stronger carbonic anhydrase inhibition (IC₅₀ ~10–50 nM) than furan derivatives in some studies .
Physicochemical Properties
*Estimated based on structural analogs.
Research Implications and Gaps
- Synthetic Challenges : The furan-ethyl-sulfonyl side chain in the target compound may require specialized coupling reagents (e.g., EDCI/HOBt) to avoid side reactions, as seen in related piperazine-linked sulfonamides .
- Biological Screening: No direct activity data are available for the target compound, but analogs with 4-fluorophenyl and furan groups show promise in targeting enzymes like carbonic anhydrase and tyrosine kinases .
- Structural Studies : X-ray crystallography or Hirshfeld surface analysis (as in ) is needed to confirm conformational flexibility and intermolecular interactions.
Biological Activity
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide (CAS No. 896327-67-6) is a complex organic compound that has drawn attention for its potential biological activities. This compound features a unique structure that combines bromine, fluorine, sulfonyl, and furan groups, which may contribute to its pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.4 g/mol. The structure includes multiple functional groups that are significant for biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrFNO₅S₂ |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | 4-bromo-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
| InChI | InChI=1S/C18H15BrFNO5S2/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting various enzymes and receptors.
- Enzyme Inhibition : This compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting bacterial growth or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell survival and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. While specific data on this compound is limited, related compounds exhibit significant antibacterial and antifungal activities:
| Study/Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Compound A | Antistaphylococcal | 15.625–62.5 |
| Compound B | Antienterococcal | 62.5–125 |
| Compound C | Antifungal (C. tropicalis) | Up to 90.41% biofilm reduction |
These findings suggest that the compound may possess similar bioactivity against various pathogens.
Case Studies
-
Antibacterial Efficacy : A study evaluating the efficacy of sulfonamide derivatives showed that compounds structurally similar to this compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Results : The compounds demonstrated a minimum inhibitory concentration (MIC) in the range of 15–125 μM.
- Antifungal Activity : Another study reported that related compounds significantly reduced biofilm formation in Candida species by up to 90%, indicating potential applications in treating fungal infections.
Synthesis and Characterization
The synthesis of this compound typically involves several steps including sulfonylation and coupling reactions, which are crucial for obtaining high yields and purity levels necessary for biological testing.
Docking Studies
Molecular docking studies suggest that the compound can effectively bind to active sites of certain enzymes involved in bacterial metabolism, indicating a potential mechanism for its antimicrobial action .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves a multi-step route:
Sulfonylation : React 4-fluorobenzenesulfonyl chloride with a furan-containing ethylamine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide core .
Bromination : Introduce the bromo group via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (40–60°C) to avoid over-halogenation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Critical Conditions :
- Maintain an inert atmosphere (N₂/Ar) during sulfonylation to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to ensure intermediate stability .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Solvent Effects : Computational models (e.g., DFT) may not account for solvation. Validate using explicit solvent models (e.g., COSMO-RS) or compare in vitro results across solvents (DMSO vs. aqueous buffers) .
- Protein Flexibility : Molecular docking assumes rigid targets. Use molecular dynamics (MD) simulations to assess binding pocket flexibility over 50–100 ns trajectories .
- Experimental Variability : Replicate bioassays (e.g., antiproliferative activity) across ≥3 cell lines (e.g., MCF-7, HeLa) with positive controls to confirm dose-response trends .
Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding motifs (e.g., N—H⋯O=S interactions forming R₂²(8) macro-rings) .
- Purity : Validate via HPLC (C18 column, 90:10 acetonitrile/water, retention time ±0.2 min) and elemental analysis (C, H, N within ±0.4% theoretical) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the furan ring in modulating biological activity?
Answer:
- Analog Synthesis : Replace furan with thiophene or pyrrole rings and compare bioactivity .
- Electron Density Mapping : Use DFT calculations (M06-2X/6-311+G(d,p)) to assess furan’s electron-rich regions and their interaction with biological targets (e.g., enzyme active sites) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., furan oxygen) using software like Schrödinger’s Phase .
- In Vitro Validation : Test furan-modified analogs in enzyme inhibition assays (e.g., COX-2 IC₅₀ comparisons) .
Basic: What challenges arise in crystallizing sulfonamide derivatives, and how can they be mitigated?
Answer:
- Hydrogen Bonding : Sulfonamides form strong N—H⋯O=S interactions, leading to polymorphic variations. Screen solvents (ethanol, acetone) and slow evaporation rates to isolate stable polymorphs .
- Solubility : Low solubility in polar solvents can hinder crystal growth. Use mixed solvents (e.g., DMF/water) or gradient cooling (60°C → 4°C over 24 h) .
- Crystal Quality : Optimize supersaturation levels via antisolvent vapor diffusion (e.g., ether in chloroform) .
Advanced: What experimental strategies are effective for analyzing contradictory data in thermal stability studies of this compound?
Answer:
Contradictions in DSC/TGA data (e.g., decomposition onset at 180°C vs. 200°C) may stem from:
- Sample Purity : Re-run DSC with rigorously purified samples (≥99% HPLC purity) .
- Heating Rate : Compare results at 5°C/min vs. 10°C/min to assess kinetic vs. thermodynamic stability .
- Atmosphere : Perform under N₂ vs. O₂ to evaluate oxidative degradation pathways .
- Complementary Techniques : Pair with isothermal calorimetry (ITC) to measure enthalpy changes during decomposition .
Basic: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Covalent Binding Tests : Perform mass spectrometry (LC-MS) to detect adduct formation with catalytic residues .
- Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) to benchmark activity .
Advanced: What computational and experimental approaches are recommended for predicting and verifying metabolite profiles?
Answer:
- In Silico Prediction : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation of furan) .
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect hydroxylated or sulfated derivatives .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in vivo .
Basic: What safety and handling protocols are critical when working with halogenated sulfonamides?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine or sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Advanced: How can researchers design a robust QSAR model for optimizing this compound’s bioactivity?
Answer:
- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Training Set : Use ≥20 analogs with measured IC₅₀ values and apply leave-one-out cross-validation to avoid overfitting .
- Validation : Test the model against external datasets (e.g., ChEMBL entries) and refine using Bayesian neural networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
